molecular formula C20H18N4O3 B2755331 7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 333773-20-9

7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2755331
CAS No.: 333773-20-9
M. Wt: 362.389
InChI Key: WLXYOMSAGLOEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 333773-20-9) is a sophisticated coumarin derivative designed for advanced chemical and biological research. This compound features a hybrid molecular structure that integrates a 7-diethylamino-coumarin fluorophore with a 1,3,4-oxadiazole unit linked to a pyridin-3-yl moiety. Its molecular formula is C20H18N4O3 and it has a molecular weight of 362.38 g/mol . Coumarin derivatives are extensively investigated for their potent antibacterial properties, particularly against multidrug-resistant (MDR) bacterial strains, with structure-activity relationship (SAR) studies indicating that substitutions at the C-3 position of the coumarin nucleus are crucial for enhancing this activity . The presence of the 1,3,4-oxadiazole ring, a known privileged scaffold in medicinal chemistry, further contributes to the compound's potential bioactivity and provides a versatile platform for chemical modification and interaction with biological targets. This product is offered for chemical research and development applications. It is supplied in quantities ranging from 1mg to 50mg . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-(diethylamino)-3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-24(4-2)15-8-7-13-10-16(20(25)26-17(13)11-15)19-23-22-18(27-19)14-6-5-9-21-12-14/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXYOMSAGLOEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Protocol

4-Diethylaminosalicylaldehyde reacts with malonic acid in ethanol under acidic catalysis (e.g., piperidine or acetic acid). The reaction proceeds via nucleophilic attack of the salicylaldehyde enolate on the activated methylene group of malonic acid, followed by cyclization and dehydration.

Reaction Conditions

  • Reactants : 4-Diethylaminosalicylaldehyde (1 eq), malonic acid (1.2 eq)
  • Solvent : Ethanol (reflux)
  • Catalyst : Piperidine (5 mol%)
  • Yield : ~65–70%

Alternative Route: Pechmann Condensation

While less common for DEAC, the Pechmann reaction employs 4-diethylaminophenol and β-keto esters (e.g., ethyl acetoacetate) under strong acid conditions (H2SO4 or HCl). However, this method often results in lower regioselectivity for 3-carboxylic acid derivatives.

Formation of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a diacylhydrazide intermediate. This step integrates the pyridin-3-yl group into the coumarin framework.

Hydrazide Synthesis

DEAC is converted to its corresponding hydrazide through reaction with hydrazine hydrate:

$$
\text{DEAC} + \text{N}2\text{H}4 \rightarrow \text{7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide} \quad (\text{Yield: 85–90\%})
$$

Conditions :

  • Solvent : Ethanol, 60°C, 4–6 hours
  • Workup : Precipitation with ice-water, filtration

Diacylhydrazide Formation

The hydrazide reacts with pyridine-3-carbonyl chloride to form a diacylhydrazide:

$$
\text{Hydrazide} + \text{Pyridine-3-carbonyl chloride} \rightarrow \text{Diacylhydrazide} \quad (\text{Yield: 70–75\%})
$$

Conditions :

  • Base : Triethylamine (2 eq), dichloromethane, 0°C → room temperature
  • Stoichiometry : 1:1 molar ratio

Cyclodehydration to 1,3,4-Oxadiazole

Phosphorus oxychloride (POCl3) facilitates cyclization via elimination of water:

$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}_3} \text{7-(Diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one} \quad (\text{Yield: 50–55\%})
$$

Optimization Notes :

  • Solvent : Anhydrous toluene with 4Å molecular sieves enhances yield by absorbing liberated HCl.
  • Temperature : Reflux (110°C) for 6–8 hours.

Alternative Synthetic Pathways

One-Pot Sequential Synthesis

A streamlined approach combines coumarin formation and oxadiazole cyclization in a single reactor:

  • Knoevenagel condensation to yield DEAC.
  • In situ hydrazide formation using hydrazine hydrate.
  • Acylation with pyridine-3-carbonyl chloride.
  • Cyclodehydration with POCl3.

Advantages : Reduced purification steps; Disadvantages : Lower overall yield (~40%) due to intermediate incompatibility.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates cyclodehydration, improving yield to 60–65% while reducing reaction time.

Mechanistic Insights

Cyclodehydration Mechanism

The diacylhydrazide undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack of the adjacent hydrazide nitrogen, forming the oxadiazole ring with concomitant water elimination.

$$
\text{R-C(=O)-NH-NH-C(=O)-R'} \xrightarrow{\text{H}^+} \text{R-C(=O)-NH}^+-\text{NH-C(=O)-R'} \rightarrow \text{Oxadiazole} + \text{H}_2\text{O}
$$

Side Reactions and Mitigation

  • Hydrolysis of Oxadiazole : Minimized by anhydrous conditions.
  • Pyridine Ring Oxidation : Avoided by using inert atmospheres (N2/Ar).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.92 (s, 1H, pyridine-H), 8.58 (d, J = 4.8 Hz, 1H), 8.07–7.95 (m, 2H), 7.45 (d, J = 8.8 Hz, 1H), 6.68 (d, J = 2.4 Hz, 1H), 6.58 (dd, J = 8.8, 2.4 Hz, 1H), 3.48 (q, J = 7.0 Hz, 4H, N(CH2CH3)2), 1.15 (t, J = 7.0 Hz, 6H).
  • IR (KBr) : 1705 cm⁻¹ (C=O, lactone), 1650 cm⁻¹ (C=N, oxadiazole), 1598 cm⁻¹ (pyridine ring).

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
DEAC Synthesis 68 98.5
Hydrazide Formation 88 97.8
Diacylhydrazide 73 96.2
Cyclodehydration 54 95.4

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or alcohols, and substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a fluorescent probe due to the chromen-2-one core, which can exhibit strong fluorescence. It is also explored for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. The presence of the diethylamino group and the pyridinyl-oxadiazole moiety suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is of interest for its potential therapeutic properties. It could be explored as an anticancer agent, antimicrobial agent, or for other therapeutic applications due to its unique structure and reactivity.

Industry

In industry, the compound might be used in the development of new materials, such as organic semiconductors or as a component in dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it might exert its effects by interacting with specific enzymes or receptors, modulating their activity. The diethylamino group could facilitate binding to biological targets, while the oxadiazole ring might interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Oxadiazole Substituents

Key structural analogs differ in the substituents attached to the 1,3,4-oxadiazole ring. These variations significantly impact physicochemical properties and bioactivity:

Compound Name Oxadiazole Substituent Molecular Formula Key Properties/Activities References
Target Compound Pyridin-3-yl C₂₀H₁₈N₄O₃ Antiviral (SARS-CoV-2 inhibition)
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Phenyl C₁₇H₁₀N₂O₃ Polymorphism; Anticancer potential
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Pyridin-4-yl C₁₆H₉N₃O₃ Polymorphism; Enhanced solubility
E594-0202 Screening Compound 2,3-Dimethoxyphenyl C₂₄H₂₃N₃O₅ Undisclosed pharmacological screening

Key Observations :

  • Pyridin-3-yl vs. Pyridin-4-yl : The position of the nitrogen in the pyridine ring alters hydrogen-bonding capabilities. The target compound's pyridin-3-yl group forms hydrogen bonds with Glu166, His164, and His41 in SARS-CoV-2 protease (bond distances: 1.1–2.3 Å) , whereas pyridin-4-yl analogs show distinct crystal packing due to planar geometry .
  • Phenyl vs. Pyridinyl : Phenyl-substituted analogs exhibit higher polymorphism (three polymorphic forms) compared to pyridinyl derivatives (two forms), influencing their stability and bioavailability .
Anticancer Activity
  • Coumarin-Chalcone Hybrids: (E)-7-(Diethylamino)-3-(3-(3-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2H-chromen-2-one (a chalcone derivative) demonstrated potent apoptosis induction in cancer cells via red fluorescence tracking .
  • Oxadiazole-Coumarin Analogs : Pyridin-4-yl and phenyl-substituted oxadiazole-coumarins showed moderate anticancer activity in preliminary studies, though less potent than chalcone hybrids .
Antiviral Activity
Antimicrobial Activity
  • A related compound, 3-{5-[(4-chloro-6-(quinolin-4-yloxy)-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one, exhibited activity against Bacillus subtilis and Escherichia coli due to the triazine-thiol substituent .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : Pyridinyl groups (electron-deficient) enhance hydrogen bonding with biological targets compared to phenyl groups, improving antiviral potency .

Biological Activity

The compound 7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a novel synthetic derivative belonging to the coumarin family, which has garnered attention due to its diverse biological activities. Coumarins and their derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, supported by data tables and recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

Anticancer Activity

Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, the incorporation of the pyridine and oxadiazole groups in this coumarin derivative enhances its interaction with cellular targets involved in cancer progression.

Case Study:
A study demonstrated that derivatives of oxadiazole exhibited cytotoxic effects on various cancer cell lines. The compound under discussion was tested against HeLa cells with an IC50 value indicating effective growth inhibition at micromolar concentrations. This suggests a potential mechanism involving apoptosis induction through caspase activation pathways.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against a range of bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Pseudomonas aeruginosa10100 µg/mL

These findings align with previous literature indicating that coumarin derivatives possess broad-spectrum antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, showcasing its ability to act as a free radical scavenger.

Table 2: Antioxidant Activity Assessment

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

The antioxidant activity is attributed to the presence of hydroxyl groups in the coumarin structure, which can donate hydrogen atoms to free radicals.

Mechanistic Insights

The biological activities of this compound can be explained by its ability to interact with various biomolecules:

  • Enzyme Inhibition: The oxadiazole ring has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction: Studies suggest that the compound may bind to DNA, leading to structural alterations that inhibit replication.
  • Cell Cycle Arrest: The compound induces cell cycle arrest at specific phases, thereby preventing cancer cell division.

Q & A

Q. What are the standard synthetic methodologies for preparing 7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one?

The synthesis typically involves coupling a chromenone precursor with a functionalized oxadiazole ring. A common approach includes:

Formation of the oxadiazole core : Reacting 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one with 2,4,6-trichloro-1,3,5-triazine under basic conditions (pH 7–8) to introduce reactive chlorides .

Substitution with pyridinyl groups : Condensation with pyridin-3-yl derivatives (e.g., 8-hydroxyquinoline) in acetone under controlled pH (neutral) to form the final structure .

Purification : Column chromatography or recrystallization using toluene/acetone mixtures for high-purity isolation .

Q. Key considerations :

  • Reaction temperature (0–5°C for triazine coupling) and solvent choice (acetone) are critical for yield optimization.
  • Intermediate characterization via IR, NMR, and elemental analysis ensures structural fidelity .

Q. How is the antimicrobial activity of this compound evaluated in academic research?

Standard protocols involve:

Bacterial/fungal strains : Testing against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans) .

Assay methods :

  • MIC (Minimum Inhibitory Concentration) : Serial dilution in broth to determine the lowest concentration inhibiting visible growth.
  • Zone of inhibition : Agar diffusion assays measure bacterial growth suppression.

Controls : Comparing with established antibiotics (e.g., ciprofloxacin) and solvent-only blanks.

Q. Example data :

StrainMIC (µg/ml)Zone of Inhibition (mm)
S. aureus (Gram+)12.518
E. coli (Gram–)25.014
C. albicans (Fungal)50.010

Note : Activity varies with substituents; pyridinyl groups enhance Gram-negative targeting .

Advanced Research Questions

Q. What advanced crystallographic techniques resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Data collection : Using a diffractometer (e.g., Oxford Diffraction) at low temperatures (100–233 K) to minimize thermal motion .

Structure refinement :

  • SHELXL : Refines atomic coordinates, thermal parameters, and occupancy using least-squares minimization .
  • OLEX2 : Visualizes electron density maps and validates hydrogen-bonding networks .

Q. Key metrics :

  • R factor : <0.04 indicates high precision (e.g., R = 0.033 in ).
  • Data-to-parameter ratio : >15 ensures model reliability .

Applications : Confirming the planar chromenone-oxadiazole system and diethylamino group orientation .

Q. How do structural modifications influence bioactivity, and what strategies optimize efficacy?

SAR (Structure-Activity Relationship) insights :

Oxadiazole substitutions :

  • Pyridinyl groups improve solubility and π-π stacking with microbial enzymes .
  • Chlorine or fluorine at the triazine position enhances antifungal activity .

Chromenone modifications :

  • Diethylamino groups at position 7 increase lipophilicity, aiding membrane penetration .
  • Methoxy or halogen substituents alter electronic profiles, affecting target binding .

Q. Optimization strategies :

  • Combinatorial libraries : Synthesizing derivatives with varied piperazine/piperidine moieties .
  • In silico docking : Predicting binding affinity to targets like riboswitches (e.g., Plasmodium falciparum riboswitch in ) .

Q. How should researchers address contradictions in antimicrobial efficacy data across studies?

Potential sources of variability :

Assay conditions : Differences in inoculum size, growth media, or incubation time .

Structural heterogeneity : Impurities in intermediates or stereochemical variations .

Resistance mechanisms : Strain-specific efflux pumps or enzyme mutations .

Q. Resolution methods :

  • Standardized protocols : Adopt CLSI (Clinical Laboratory Standards Institute) guidelines for MIC assays.
  • Cross-study validation : Replicate experiments using identical compound batches and strains.

Example : A study reporting MIC = 12.5 µg/ml for S. aureus vs. another with MIC = 25 µg/ml may reflect differences in bacterial sub-lineages or solvent effects .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Proposed mechanisms include:

Enzyme inhibition :

  • Binding to microbial dihydrofolate reductase (DHFR) via the oxadiazole-triazine system .
  • Disrupting fungal cytochrome P450 lanosterol 14α-demethylase .

DNA intercalation : The planar chromenone core may insert into DNA grooves, inhibiting replication .

Q. Validation tools :

  • Kinetic assays : Measuring enzyme inhibition constants (Ki).
  • Fluorescence quenching : Monitoring DNA binding via changes in emission spectra .

Q. How is computational chemistry applied to design derivatives with enhanced properties?

In silico approaches :

Molecular docking : Predicting binding poses with targets (e.g., riboswitches) using AutoDock or Schrödinger .

QSAR modeling : Correlating substituent electronegativity or logP with bioactivity .

MD simulations : Assessing stability of compound-target complexes over nanosecond timescales .

Case study : used docking to design a derivative targeting Plasmodium falciparum riboswitch, achieving a docking score of −9.2 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.